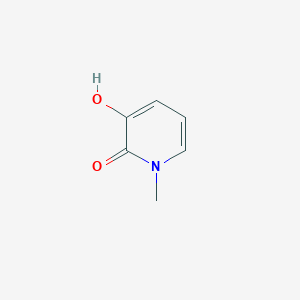

1-Methyl-3-hydroxy-2(1H)-pyridinone

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-hydroxy-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-7-4-2-3-5(8)6(7)9/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKDWRYJPHUXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172973 | |

| Record name | 1-Methyl-3-hydroxypyridine-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19365-01-6 | |

| Record name | 1-Methyl-3-hydroxypyridine-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019365016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-hydroxypyridine-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-1-methyl-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-3-hydroxy-2(1H)-pyridinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-3-hydroxy-2(1H)-pyridinone, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the known synthetic pathways, physical and chemical properties, and the necessary characterization techniques to identify and verify the compound.

Physicochemical Properties

This compound is a stable compound under standard conditions. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₂ | [1][2] |

| Molecular Weight | 125.13 g/mol | [1][2] |

| Exact Mass | 125.047678466 Da | [1] |

| Melting Point | 126-127 °C | [1] |

| Boiling Point | 311.6 °C at 760 mmHg | [1] |

| Appearance | Solid | |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

| CAS Number | 19365-01-6 | [1][2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the modification of a pre-existing pyridinone ring system. Two common strategies are the N-methylation of 3-hydroxy-2(1H)-pyridinone or the deprotection of a protected precursor.

Synthetic Pathway 1: N-methylation of 3-hydroxy-2(1H)-pyridinone

A direct approach involves the methylation of the nitrogen atom of 3-hydroxy-2(1H)-pyridinone. This method requires a suitable methylating agent and reaction conditions that favor N-alkylation over O-alkylation.

Experimental Protocol:

-

Reactant Preparation: In a reaction vessel, dissolve 3-hydroxy-2(1H)-pyridinone in a suitable solvent such as acetonitrile.

-

Addition of Base and Methylating Agent: Add a base, for example, silver carbonate or potassium carbonate, to the solution. Subsequently, add the methylating agent, such as methyl iodide, to the reaction mixture.[3]

-

Reaction Conditions: The reaction can be carried out at room temperature or with heating, potentially under microwave irradiation to improve reaction times and yield.[3]

-

Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the base. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Synthetic Pathway 2: Debenzylation of 3-(Benzyloxy)-1-methylpyridin-2(1H)-one

An alternative and high-yielding route involves the deprotection of a benzyl-protected precursor. This method is reported to have a yield of 93%.[1]

References

mechanism of iron chelation by Deferiprone

An In-depth Technical Guide to the Core Mechanism of Iron Chelation by Deferiprone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one) is an orally active iron-chelating agent utilized in the management of transfusional iron overload, particularly in patients with thalassemia major and other chronic anemias.[1][2] Unlike older chelators requiring parenteral administration, Deferiprone's oral bioavailability offers a significant advantage in patient compliance. Its efficacy stems from its ability to form a stable complex with ferric iron (Fe³⁺), facilitating its excretion and reducing iron-induced organ toxicity.[3] This guide provides a detailed technical overview of the chemical, molecular, and physiological mechanisms underpinning Deferiprone's action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Iron (III) Chelation

The fundamental mechanism of Deferiprone lies in its chemical structure as a bidentate ligand.[4][5] The hydroxypyridinone ring of the molecule provides two oxygen atoms that act as coordination sites for a metal ion. To fully sequester a ferric ion, which has six coordination sites, three molecules of Deferiprone are required to form a stable, neutral, and water-soluble 3:1 complex ([DFP]₃Fe).[1][4][5] This stoichiometric relationship is critical for rendering the iron inert and facilitating its subsequent elimination from the body.[6] The resulting complex has a characteristic reddish color, which leads to a reddish-brown discoloration of the urine in patients, serving as a visual indicator of iron excretion.[7]

The high affinity of Deferiprone for Fe³⁺ allows it to effectively remove iron from various physiological pools. Its small molecular size and lipophilic nature enable it to permeate cell membranes and access intracellular iron stores.[8] It chelates iron from the non-transferrin-bound iron (NTBI) pool in the plasma, the intracellular labile iron pool (LIP), and from iron storage proteins like ferritin and hemosiderin.[1][3] Its particular efficacy in removing iron from myocardial cells is a key therapeutic benefit, as cardiac siderosis is a leading cause of mortality in iron-overloaded patients.[2]

Caption: Stoichiometric 3:1 binding of Deferiprone (DFP) to a ferric iron (Fe³⁺) ion.

Quantitative Data on Deferiprone-Iron Interaction

The efficacy of a chelator is defined by its affinity and selectivity for the target ion. The following tables summarize key quantitative parameters for Deferiprone.

Table 1: Iron (III) Binding & Affinity Constants

| Parameter | Value | Description |

| Stoichiometry | 3:1 (Deferiprone:Iron) | Three bidentate Deferiprone molecules are required to saturate the six coordination sites of one Fe³⁺ ion.[4] |

| Stability Constant (log β₃) | ~35 | Represents the overall stability of the [DFP]₃Fe complex. A higher value indicates a more stable complex.[9] |

| pFe³⁺ | 19.4 | The negative logarithm of the free Fe³⁺ concentration at standard conditions (pH 7.4, 1 µM total iron, 10 µM total ligand). It indicates the chelator's practical effectiveness at physiological pH.[10] |

Table 2: Summary of Pharmacokinetic Parameters (Single Dose)

| Study Population | Dose | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | AUC₀₋ᵢₙf (µg·h/mL) | T½ (h) | CL/F (L/h) | Source(s) |

| Healthy Male Subjects | 500 mg | 5.03 ± 0.52 | 1.50 ± 0.19 | 17.0 ± 1.23 | 2.65 ± 0.43 | 32.7 ± 2.78 | [1] |

| Healthy Subjects | 1500 mg | 17.6 | ~1.0-2.0 | 45.8 | ~2.0 | - | [11] |

| Sickle Cell Disease | 1500 mg | 17.6 ± 5.8 | 1.0 | 43.4 ± 5.4 | 1.5 ± 0.2 | 35.1 ± 4.5 | [12] |

Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; AUC₀₋ᵢₙf: Area under the curve from time zero to infinity; T½: Elimination half-life; CL/F: Apparent total body clearance.

Metabolism and Excretion

Upon oral administration, Deferiprone is rapidly absorbed from the upper gastrointestinal tract.[5] The primary metabolic pathway is hepatic glucuronidation, catalyzed by the enzyme UDP-glucuronosyltransferase 1A6 (UGT1A6).[13] This process conjugates glucuronic acid to the 3-hydroxy group of Deferiprone, the same group involved in iron binding. Consequently, the resulting 3-O-glucuronide metabolite is inactive and has no iron-chelating capability.[2][5] The ultimate fate of an absorbed Deferiprone molecule is therefore a competition between binding to iron or undergoing metabolic inactivation. Both the stable [DFP]₃Fe complex and the inactive glucuronide metabolite are water-soluble and are efficiently eliminated from the body, primarily via the kidneys into the urine.[2][5]

Caption: Competing pathways of Deferiprone: iron chelation versus metabolic inactivation.

Impact on Cellular Signaling Pathways

By chelating intracellular iron, Deferiprone perturbs the labile iron pool, which in turn modulates iron-sensitive signaling pathways. A key pathway affected is the one regulated by Hypoxia-Inducible Factor 1α (HIF-1α). The stability of HIF-1α is controlled by prolyl hydroxylase domain (PHD) enzymes, which require Fe²⁺ as a cofactor to mark HIF-1α for proteasomal degradation via the von Hippel-Lindau (VHL) protein. By sequestering iron, Deferiprone inhibits PHD activity.[14][15] This prevents HIF-1α degradation, allowing it to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Timed non-transferrin bound iron determinations probe the origin of chelatable iron pools during deferiprone regimens and predict chelation response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantum chemical analysis of the deferiprone–iron binding reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.chiesiusa.com [resources.chiesiusa.com]

- 6. researchgate.net [researchgate.net]

- 7. drugs.com [drugs.com]

- 8. Iron-loaded deferiprone can support full hemoglobinization of cultured red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 2-amido-3-hydroxypyridin-4(1H)-ones: novel iron chelators with enhanced pFe3+ values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Population pharmacokinetics of deferiprone in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The pharmacokinetic and safety profile of single-dose deferiprone in subjects with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The labile iron pool: characterization, measurement, and participation in cellular processes(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Deferiprone Stimulates Aged Dermal Fibroblasts via HIF-1α Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Properties of 1-Methyl-3-hydroxy-2(1H)-pyridinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Methyl-3-hydroxy-2(1H)-pyridinone, a heterocyclic compound of interest in medicinal chemistry. This document summarizes key physical and spectroscopic data, outlines experimental protocols for spectroscopic analysis, and presents the available data in a structured format for easy reference. While experimentally obtained spectra for this specific compound are not widely available in public databases, this guide compiles its known properties and provides comparative data from closely related analogs to aid in its characterization.

Introduction

This compound (CAS 19365-01-6) is a derivative of the pyridinone scaffold, a privileged structure in drug discovery due to its ability to serve as a hydrogen bond donor and acceptor, and its bioisosteric relationship with other key functional groups. Understanding the spectroscopic properties of this compound is fundamental for its identification, purity assessment, and structural elucidation in various research and development settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Exact Mass | 125.047678466 u | [2] |

| Melting Point | 126-127 °C | [2] |

| Appearance | Solid | |

| CAS Number | 19365-01-6 | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on the analysis of similar pyridinone structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the methyl group protons and the three protons on the pyridinone ring. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon is expected to have the most downfield chemical shift.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H, C-H, C=O, and C=C bonds.

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl |

| 3100-3000 | C-H stretch | Aromatic/Vinylic |

| 2950-2850 | C-H stretch | Methyl |

| ~1650 (strong) | C=O stretch | Pyridinone carbonyl |

| 1600-1450 | C=C stretch | Aromatic/Vinylic ring |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the exact mass is a key identifier.

-

Exact Mass : 125.047678466 u[2]

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for pyridinone derivatives may include loss of CO, CH₃, and rearrangements of the pyridinone ring.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. This compound, with its conjugated pyridinone ring, is expected to absorb in the UV region. The exact absorption maxima (λmax) will be influenced by the solvent polarity.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of pyridinone derivatives are provided below. These are general procedures that can be adapted for this compound.

NMR Spectroscopy

Workflow for NMR Sample Preparation and Analysis

NMR experimental workflow.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup : Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

Workflow for KBr Pellet IR Spectroscopy

IR spectroscopy experimental workflow.

-

Sample Preparation (KBr Pellet) : Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment. Then, acquire the spectrum of the sample.

Mass Spectrometry

Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry experimental workflow.

-

Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition : Introduce the sample solution into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system. Acquire the mass spectrum in either positive or negative ion mode.

-

Data Analysis : Identify the molecular ion peak to confirm the molecular weight. If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain structural insights.

Synthesis

A reported synthesis of this compound involves the debenzylation of 3-(benzyloxy)-1-methylpyridin-2(1H)-one.[2] This reaction is typically carried out using a palladium on activated charcoal catalyst.[2]

General Synthesis Workflow

References

In Vitro Cytotoxicity of Deferiprone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxic effects of Deferiprone (DFP), an orally active iron chelator. While clinically used for treating iron overload, Deferiprone has demonstrated significant cytotoxic activity against various cancer cell lines in preclinical studies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and development in oncology.

Overview of Deferiprone's Cytotoxic Activity

Deferiprone exerts its cytotoxic effects primarily through the chelation of intracellular iron, a critical element for cellular processes like DNA replication and mitochondrial function.[1] Neoplastic cells, with their high proliferative rate, have a greater demand for iron, making them particularly susceptible to iron deprivation.[2] The primary mechanisms underlying Deferiprone's cytotoxicity involve the induction of oxidative stress, leading to mitochondrial dysfunction and subsequent apoptosis.[2][3]

Quantitative Cytotoxicity Data

The cytotoxic and anti-proliferative effects of Deferiprone have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values and other measures of cell viability are summarized below. It is noteworthy that Deferiprone generally shows higher cytotoxicity in cancer cells compared to normal, non-neoplastic cell lines.[4]

| Cell Line | Cancer Type | Assay | IC50 Value | Treatment Duration | Reference |

| MCF7 | Breast Adenocarcinoma | SRB | 75-100 µM | 5 days | [2][3] |

| Tumorsphere Assay | ~100 nM | 5 days | [2] | ||

| T47D | Breast Ductal Carcinoma | SRB | 75-100 µM | 5 days | [2][3] |

| Tumorsphere Assay | ~0.5-1 µM | 5 days | [2] | ||

| HL-60 | Promyelocytic Leukemia | Not Specified | ~10x more potent than Maltol | Not Specified | [5][6] |

| HSC-2 | Oral Squamous Carcinoma | Not Specified | ~10x more potent than Maltol | Not Specified | [5][6] |

| HepG2 | Hepatocellular Carcinoma | [3H]-Thymidine Incorporation | Inhibition at 50-100 µM | 48 hours | [1] |

| hTERT-BJ1 | Normal Fibroblasts | SRB | >100 µM (~70% viable) | 5 days | [2][3] |

| MCF10A | Normal Breast Epithelial | SRB | >100 µM (~100% viable) | 5 days | [2][3] |

Core Mechanisms of Deferiprone-Induced Cytotoxicity

The cytotoxic action of Deferiprone is multifactorial, primarily revolving around iron depletion, which triggers a cascade of events culminating in programmed cell death.

Induction of Oxidative Stress and Mitochondrial Dysfunction

Deferiprone treatment leads to a significant increase in reactive oxygen species (ROS) and mitochondrial superoxide production.[2] This is attributed to the disruption of iron-sulfur clusters essential for mitochondrial respiratory chain function.[2] The resulting mitochondrial dysfunction is a key initiator of the apoptotic cascade.[3] This disruption of mitochondrial metabolism has been observed through the inhibition of oxygen consumption rate (OCR) in cancer cells.[2][7]

Induction of Apoptosis via the Mitochondrial Pathway

Deferiprone is a potent inducer of apoptosis in cancer cells.[3][4] Evidence suggests that it primarily activates the intrinsic (mitochondrial) apoptotic pathway. Key events include:

-

DNA Fragmentation: Deferiprone induces internucleosomal DNA fragmentation, a classic hallmark of apoptosis, in cell lines such as HL-60.[5][6]

-

Caspase Activation: It activates initiator caspase-9 and executioner caspase-3.[5] The activation of caspase-8 has also been reported, suggesting potential crosstalk with the extrinsic pathway.[5]

-

Modulation of Bcl-2 Family Proteins: Studies have shown that the induction of apoptosis by iron chelators can involve the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3]

The addition of iron (FeCl3) has been shown to reduce or abolish Deferiprone-induced cytotoxicity and DNA fragmentation, confirming the central role of iron chelation in its mechanism of action.[5][6]

Experimental Protocols for In Vitro Cytotoxicity Assessment

This section provides detailed methodologies for key experiments used to characterize the cytotoxic effects of Deferiprone.

Cell Viability and Proliferation Assays

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.[2][3]

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with various concentrations of Deferiprone and incubate for the desired period (e.g., 5 days).

-

Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 5-10 minutes to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.[5]

The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[8]

-

Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat cells with Deferiprone for the desired duration (e.g., 72 hours).

-

MTT Incubation: Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate at 37°C for 3-4 hours.[9][10]

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.[10]

-

Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at a wavelength between 500-600 nm.[9]

Apoptosis Detection Assays

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Treat cells with Deferiprone to induce apoptosis.

-

Cell Harvesting: Harvest 1-5 x 10⁵ cells and wash twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 500 µL of 1x Annexin V Binding Buffer.[11]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[12]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

-

Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.[12] Live cells are negative for both stains; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are positive for both.

This method visualizes the characteristic "ladder" pattern of internucleosomal DNA cleavage.[6]

-

Cell Harvesting: Collect approximately 5 x 10⁶ cells by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in 0.5 mL of TES lysis buffer and vortex vigorously.[13]

-

RNA and Protein Digestion: Add 20 µL of RNase cocktail and incubate at 37°C for 30-120 minutes. Then, add 20 µL of proteinase K and incubate at 50°C for at least 90 minutes.[13]

-

DNA Loading: Mix the DNA samples with 6x loading buffer.

-

Electrophoresis: Load the samples onto a 1-1.5% agarose gel containing ethidium bromide (0.5 µg/mL). Run the gel at a low voltage (e.g., 35V) for several hours to improve resolution.[13][14]

-

Visualization: Visualize the DNA fragments under a UV transilluminator. A ladder-like pattern of DNA fragments in multiples of 180-200 bp is indicative of apoptosis.[13]

Measurement of Reactive Oxygen Species (ROS)

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that fluoresces upon oxidation by ROS.

-

Cell Seeding: Seed cells in a multi-well plate to be 70-90% confluent on the day of the experiment.

-

Compound Treatment: Treat cells with Deferiprone for the desired time.

-

DCFH-DA Staining: Remove the treatment medium and wash cells once. Add DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well and incubate at 37°C for 30 minutes in the dark.[1][15]

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Fluorescence Measurement: Add PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader (Ex/Em = ~485/530 nm) or visualize using a fluorescence microscope.[1][15]

Caspase Activity Assay (Colorimetric)

This assay measures the activity of specific caspases (e.g., caspase-3, -8, -9) using a colorimetric substrate.

-

Cell Lysis: Induce apoptosis and prepare a cytosolic extract by lysing 3-5 x 10⁶ cells in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes and centrifuge to pellet debris.[16]

-

Protein Quantification: Determine the protein concentration of the supernatant. Dilute the lysate to a concentration of 1-4 mg/mL.

-

Assay Reaction: In a 96-well plate, add 50 µL of cell lysate to a well.

-

Reaction Buffer: Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each sample.[16]

-

Substrate Addition: Add 5 µL of the specific caspase substrate (e.g., DEVD-pNA for caspase-3) to each well.[16]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Absorbance Measurement: Read the absorbance at 400-405 nm. The increase in absorbance corresponds to the amount of chromophore released by caspase activity.[17][18]

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a general experimental workflow for studying Deferiprone's cytotoxicity.

Deferiprone-Induced Apoptotic Pathway

Caption: Deferiprone's induction of the intrinsic apoptotic pathway.

General Workflow for In Vitro Cytotoxicity Assessment

Caption: A generalized workflow for assessing Deferiprone's in vitro cytotoxicity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. doc.abcam.com [doc.abcam.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]

- 7. raybiotech.com [raybiotech.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. broadpharm.com [broadpharm.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. bdbiosciences.com [bdbiosciences.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. QUALITATIVE ANALYSIS OF [cyto.purdue.edu]

- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. takarabio.com [takarabio.com]

Deferiprone Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of Deferiprone and its analogs.

This technical guide provides a comprehensive overview of Deferiprone and its derivatives for researchers, scientists, and drug development professionals. Deferiprone, an orally active iron chelator, has been a cornerstone in the management of transfusional iron overload.[1][2] Beyond this primary indication, extensive research has unveiled the potential of its derivatives in a spectrum of therapeutic areas, including neurodegenerative diseases and oncology. This document delves into the synthesis of these compounds, presents their quantitative biological data in a structured format, outlines detailed experimental protocols, and visualizes key signaling pathways and workflows.

Synthesis of Deferiprone and Its Derivatives

The archetypal synthesis of Deferiprone (3-hydroxy-1,2-dimethylpyridin-4(1H)-one) is a straightforward and efficient one-pot reaction involving the condensation of maltol with methylamine.[3][4][5] This cost-effective method has been instrumental in its widespread clinical use.[6] The synthesis of Deferiprone derivatives often employs this foundational reaction, with modifications to the starting materials to introduce various functional groups. For instance, N-hydroxyalkyl substituted derivatives have been designed to enhance blood-brain barrier permeability for potential applications in neurodegenerative diseases.

A general synthetic scheme for certain Deferiprone derivatives involves a multi-step process. This can include an initial reaction of methanol with sodium hydroxide and benzyl bromide, followed by the introduction of an aminoalkylcarbamate and subsequent removal of the protecting group with HCl/Et2O, and a final hydrogenation step.[7]

Quantitative Data on Deferiprone Derivatives

The following tables summarize key quantitative data for Deferiprone and some of its derivatives, providing a comparative view of their efficacy, toxicity, and pharmacokinetic profiles.

Table 1: Efficacy of Deferiprone and Derivatives

| Compound | Assay | Target/Cell Line | IC50 / Activity | Reference |

| Deferiprone (DFP) | Tumorsphere Formation | MCF7 (Breast Cancer) | ~100 nM | [8] |

| Deferiprone (DFP) | Tumorsphere Formation | T47D (Breast Cancer) | ~0.5 - 1 µM | [8] |

| Deferiprone-Resveratrol Hybrid (3i) | Aβ(1-42) Aggregation Inhibition | Micromolar IC50 | [9] | |

| Deferiprone-Resveratrol Hybrid (4f) | Aβ(1-42) Aggregation Inhibition | Micromolar IC50 | [9] | |

| Deferiprone | Proliferation Inhibition | TRAMP-C2 (Prostate Cancer) | IC50: 51-67 µM | [10] |

| Deferiprone | Proliferation Inhibition | Myc-CaP (Prostate Cancer) | IC50: 51-67 µM | [10] |

| Deferiprone | Proliferation Inhibition | 22rv1 (Human Prostate Cancer) | IC50: 51-67 µM | [10] |

Table 2: Toxicity of Deferiprone

| Parameter | Observation | Patient Population / Model | Reference |

| Serum ALT Increase | 65% of patients showed an increase over baseline. | Iron-loaded patients | [11] |

| New Diabetes Mellitus | Diagnosed in 17% of patients. | Iron-loaded patients | [12] |

| Agranulocytosis/Neutropenia | A recognized, though less common, serious side effect. | Thalassemia patients | [6] |

Table 3: Pharmacokinetics of Deferiprone

| Parameter | Value | Condition | Reference |

| Cmax | 17.6 mg/L | 25 mg/kg dose | [13] |

| Cmax | 26.5 mg/L | 75 mg/kg dose | [13] |

| tmax | ~1 hour | Healthy volunteers | [3] |

| t1/2 (half-life) | 1.5 hours | Healthy volunteers | [14] |

| AUC (0-∞) | 45.8 mg·h/L | 25 mg/kg dose | [13] |

| AUC (0-∞) | 137.4 mg·h/L | 75 mg/kg dose | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Deferiprone and its derivatives.

Synthesis of Deferiprone

Materials:

-

Maltol

-

Methylamine

-

Ethanol

-

Water

Procedure:

-

Dissolve maltol in a mixture of ethanol and water.

-

Add methylamine to the solution.

-

The reaction proceeds as a one-pot cascade at mild conditions.[3][4]

-

The resulting Deferiprone product can be purified by recrystallization.

-

Characterize the final product using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR to confirm its structure.[4][5]

Antioxidant Activity Assay (DPPH Radical Scavenging)

Materials:

-

1,1-diphenyl-2-picrylhydrazyl (DPPH)

-

Methanol

-

Test compounds (Deferiprone derivatives)

-

Ascorbic acid (positive control)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

-

In a 96-well plate, add a specific volume of each concentration of the test compounds or control to the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.[15]

Cell Viability Assay (MTT Assay)

Materials:

-

Human neuroblastoma SH-SY5Y cells or other relevant cell lines

-

Cell culture medium and supplements

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds

-

Agent to induce cytotoxicity (e.g., MPP+, H2O2, or Aβ peptide)[16]

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified pre-incubation period.

-

Introduce the cytotoxic agent to induce cell death, and co-incubate with the test compounds for the desired duration (e.g., 24 hours).

-

Remove the medium and add MTT solution to each well. Incubate for a few hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

Aβ(1-42) Aggregation Inhibition Assay

Materials:

-

Aβ(1-42) peptide

-

Thioflavin T (ThT)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Test compounds

-

96-well black plates with a clear bottom

Procedure:

-

Prepare a stock solution of Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute it in the assay buffer to the desired concentration.

-

Incubate the Aβ(1-42) solution with various concentrations of the test compounds in a 96-well plate.

-

At specific time intervals, add Thioflavin T to the wells.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for ThT (e.g., ~440 nm excitation and ~480 nm emission).

-

An increase in ThT fluorescence indicates the formation of amyloid fibrils. The inhibitory activity of the test compounds is determined by the reduction in fluorescence intensity compared to the control (Aβ(1-42) alone).[9]

Signaling Pathways and Mechanisms of Action

Deferiprone and its derivatives exert their therapeutic effects through the modulation of several key signaling pathways. Their primary mechanism of action is iron chelation, which has profound downstream effects on cellular processes, particularly those involving oxidative stress and mitochondrial function.

Inhibition of Mitochondrial Metabolism and ROS Induction in Cancer Cells

In cancer stem cells, Deferiprone has been shown to inhibit mitochondrial metabolism, specifically by reducing the oxygen consumption rate (OCR).[8][17] This is attributed to the chelation of iron, a critical component of the iron-sulfur clusters in the electron transport chain complexes. The disruption of mitochondrial function leads to an increase in the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.[8]

Caption: Deferiprone's anticancer mechanism.

Attenuation of Neuronal Ferroptosis via the NDRG1/YAP Pathway

Ferroptosis, an iron-dependent form of programmed cell death, is implicated in various neurodegenerative diseases. Deferiprone has been shown to protect against neuronal ferroptosis.[18][19] One proposed mechanism involves the upregulation of mitochondrial ferritin (FtMt), which in turn modulates the NDRG1/YAP signaling pathway.[18] This pathway plays a crucial role in cellular stress responses and survival.

Caption: Neuroprotection via ferroptosis inhibition.

Experimental Workflow for Evaluating Neuroprotective Effects

The evaluation of the neuroprotective potential of Deferiprone derivatives typically follows a structured workflow, starting from in vitro cell-based assays and potentially progressing to in vivo animal models.

Caption: Neuroprotective drug discovery workflow.

This guide provides a foundational understanding of Deferiprone derivatives for drug development professionals. The presented data and protocols can serve as a valuable resource for initiating and advancing research in this promising area of medicinal chemistry. Further investigations are warranted to fully elucidate the therapeutic potential of these compounds and to develop novel drug candidates for a range of unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. UGT1A6 genotype-related pharmacokinetics of deferiprone (L1) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]

- 5. synthesis of deferiprone as a widely used iron-chelating drug for the treatment of iron-overload diseases [ecc.isc.ac]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Deferiprone (DFP) Targets Cancer Stem Cell (CSC) Propagation by Inhibiting Mitochondrial Metabolism and Inducing ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of deferiprone-resveratrol hybrids as antioxidants, Aβ1-42 aggregation inhibitors and metal-chelating agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of prostate cancer proliferation by Deferiprone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Single-center retrospective study of the effectiveness and toxicity of the oral iron chelating drugs deferiprone and deferasirox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Single-center retrospective study of the effectiveness and toxicity of the oral iron chelating drugs deferiprone and deferasirox - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Population pharmacokinetics of deferiprone in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Amphetamine-like Deferiprone and Clioquinol Derivatives as Iron Chelating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective actions of deferiprone in cultured cortical neurones and SHSY-5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Deferiprone (DFP) Targets Cancer Stem Cell (CSC) Propagation by Inhibiting Mitochondrial Metabolism and Inducing ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mitochondrial ferritin upregulation by deferiprone reduced neuronal ferroptosis and improved neurological deficits via NDRG1/Yap pathway in a neonatal rat model of germinal matrix hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ferroptosis inhibition by deferiprone, attenuates myelin damage and promotes neuroprotection in demyelinated optic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 1-Methyl-3-hydroxy-2(1H)-pyridinone

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Methyl-3-hydroxy-2(1H)-pyridinone, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts.

Core Physical and Chemical Properties

This compound, with the CAS number 19365-01-6, is a heterocyclic organic compound.[1][2] It belongs to the pyridinone class of compounds, which are known for a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[3] The structure of this compound allows it to act as both a hydrogen bond donor and acceptor, influencing its solubility and interaction with biological targets.[4][5]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below. This data is essential for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₂ | [1][2][6] |

| Molecular Weight | 125.127 g/mol | [1] |

| Melting Point | 126-127 °C | [1][6] |

| Boiling Point | 311.6 °C at 760 mmHg | [1] |

| Density | 1.309 g/cm³ | [1] |

| pKa | 9.03 ± 0.58 (Predicted) | [1] |

| LogP | 0.09090 | [1] |

| Vapor Pressure | 4.95E-05 mmHg at 25°C | [1][6] |

| Flash Point | 142.2 °C | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Exact Mass | 125.047678466 | [1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of N-alkylated pyridinones involves the reaction of a corresponding pyridine with a methylating agent, followed by oxidation. A plausible synthetic route for this compound can be adapted from established procedures for similar compounds.[7] One potential pathway involves the debenzylation of 3-(benzyloxy)-1-methylpyridin-2(1H)-one.[1]

Materials:

-

3-(benzyloxy)-1-methylpyridin-2(1H)-one

-

Palladium on activated charcoal (Pd/C)

-

Hydrogen gas

-

Solvent (e.g., Ethanol)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve 3-(benzyloxy)-1-methylpyridin-2(1H)-one in a suitable solvent such as ethanol in a reaction flask.

-

Add a catalytic amount of 10% palladium on activated charcoal to the solution.

-

Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere, typically using a balloon or a hydrogenator.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, carefully filter the mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filter cake with the solvent to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography to obtain the final product.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, absorption, and biological activity. Potentiometric titration is a precise and commonly used method for pKa determination.[8][9]

Materials:

-

This compound

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)

-

High-purity water (carbonate-free)

-

pH meter with a combination pH electrode

-

Burette

-

Stirrer and stir bar

Procedure:

-

Calibrate the pH meter using standard buffer solutions at multiple pH values.

-

Accurately weigh a sample of this compound and dissolve it in a known volume of high-purity water to prepare a solution of known concentration (typically around 10⁻³ M).

-

Place the solution in a thermostatted vessel and immerse the pH electrode and the tip of the burette.

-

Stir the solution continuously.

-

Titrate the sample solution with a standardized solution of NaOH, adding the titrant in small, precise increments.

-

Record the pH value after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR spectrometer. The resulting spectrum will show distinct signals for the methyl protons and the protons on the pyridine ring, with their chemical shifts, integration, and coupling patterns providing information about their chemical environment and connectivity.

-

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired to identify the different carbon environments within the molecule, including the carbonyl carbon, the hydroxyl-bearing carbon, the other ring carbons, and the methyl carbon.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. A sample of this compound can be analyzed as a solid (e.g., using a KBr pellet) or in a suitable solvent. The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the pyridinone ring, C-H stretches of the methyl group and the aromatic ring, and C=C and C-N stretches of the ring.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Using an appropriate ionization technique (e.g., Electrospray Ionization - ESI), the mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, confirming its identity.

Biological Activity and Applications

Pyridinone-containing compounds are recognized for a wide array of pharmacological properties.[3] Specifically, 3-hydroxy-2(1H)-pyridinones are known for their potent iron(III)-chelating properties.[10][11] This ability to bind iron makes them valuable in the treatment of iron overload diseases.[12] The chelation of excess iron can also mitigate oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases like Parkinson's disease.[13]

The iron chelation process involves the formation of a stable complex between the pyridinone ligand and an iron(III) ion. Typically, three bidentate pyridinone ligands coordinate with one iron(III) ion to form a hexadentate complex.

References

- 1. This compound|lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Novel 3-hydroxy-2(1H)-pyridinones. Synthesis, iron(III)-chelating properties, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Deferiprone: A Technical Guide to its Discovery and History as an Iron Chelator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deferiprone is an orally active iron chelator that has become a cornerstone in the management of transfusional iron overload, particularly in patients with thalassemia major. Its development marked a significant advancement in chelation therapy, offering an alternative to the parenterally administered deferoxamine. This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and key experimental data related to Deferiprone.

Discovery and Historical Development

The journey of Deferiprone's development began in the late 1970s and early 1980s out of a pressing need for an effective and orally bioavailable iron chelator.

Early Research and Synthesis:

The pioneering work on Deferiprone, then known as L1, was conducted by Dr. George J. Kontoghiorghes at the University of Essex, UK. The project, initiated in 1978, focused on synthesizing and screening novel iron chelators. In 1981, Kontoghiorghes synthesized and characterized the α-ketohydroxypyridine class of iron chelators, which included 1,2-dimethyl-3-hydroxypyrid-4-one, later named Deferiprone. This discovery was a result of a systematic approach to designing molecules with specific iron-binding properties.

A significant breakthrough in the production of Deferiprone was the development of a simple, one-step synthesis method reacting maltol with methylamine. This method, invented at the Royal Free Hospital School of Medicine, made the drug's production more cost-effective and accessible.[1][2]

Key Milestones in the Development of Deferiprone:

| Year | Milestone |

| 1978-1981 | Discovery of the novel alpha-ketohydroxypyridine class of iron chelators by Dr. George J. Kontoghiorghes.[3] |

| 1981 | Design, synthesis, and initial in vitro and in vivo screening of Deferiprone (L1).[3][4] |

| 1987 | First clinical trials of Deferiprone in London, UK.[5] |

| 1988 | Commencement of multicentre clinical trials worldwide. |

| 1994 | First approval for the treatment of thalassemia major.[6] |

| 1999 | Apotex Inc. receives regulatory approval for Deferiprone (Ferriprox®) in the European Union.[7] |

| 2011 | The US Food and Drug Administration (FDA) grants approval for Ferriprox® for the treatment of transfusional iron overload due to thalassemia.[8] |

| 2020 | Chiesi Group acquires the worldwide rights to Ferriprox® from Apotex Inc.[9] |

Mechanism of Action

Deferiprone functions as a bidentate ligand, meaning that two of its molecules bind to a single trivalent iron ion (Fe³⁺) to form a stable 3:1 (Deferiprone:iron) neutral complex.[10][11] This complex is water-soluble and is primarily excreted through the urine, leading to a net removal of iron from the body.[10]

The primary mechanism of Deferiprone's action involves the chelation of iron from the labile iron pool (LIP) within cells.[12] The LIP consists of non-protein-bound, redox-active iron that can catalyze the formation of harmful reactive oxygen species (ROS) through the Fenton reaction. By reducing the LIP, Deferiprone mitigates oxidative stress and cellular damage in iron-overloaded tissues.[12][13]

Deferiprone has been shown to be particularly effective in removing iron from the heart, a critical advantage in treating patients with cardiac siderosis, a major cause of mortality in thalassemia.[14]

Signaling Pathway of Cellular Iron Metabolism and Deferiprone's Interaction:

References

- 1. Quantification of non-transferrin bound iron (NTBI) in human serum by isotope dilution mass spectrometry (IDMS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Cardiac T2* mapping: Techniques and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Oral Iron Chelator Deferiprone Protects Against Systemic Iron Overload–Induced Retinal Degeneration in Hepcidin Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deferiprone and Iron–Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-transferrin-bound iron determination in blood serum using microsequential injection solid phase spectrometry – proof of concept [repositorio.ucp.pt]

- 7. Effect of the combination of deferiprone with ethanolic extract of Phaleria macrocarpa L. fruit in overcoming iron excess in the liver of hemosiderosis model rats [pharmacia.pensoft.net]

- 8. ashpublications.org [ashpublications.org]

- 9. Clinical trial of deferiprone iron chelation therapy in beta-thalassaemia/haemoglobin E patients in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of Deferiprone? [synapse.patsnap.com]

- 12. drugs.com [drugs.com]

- 13. radiopaedia.org [radiopaedia.org]

- 14. Myocardial T2* Measurements in Iron Overloaded Thalassemia: An In Vivo Study to Investigate the Optimal Methods of Quantification - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of 1-Methyl-3-hydroxy-2(1H)-pyridinone Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analysis of metal complexes involving 1-Methyl-3-hydroxy-2(1H)-pyridinone. This compound belongs to the hydroxypyridinone class of chelators, which are of significant interest in medicinal chemistry, particularly for their ability to bind metal ions like iron(III). This guide covers the synthesis, experimental characterization, and structural features of these complexes, presenting data in a clear, comparative format.

Synthesis of this compound Metal Complexes

The synthesis of this compound metal complexes, particularly with iron(III), typically involves the reaction of the pyridinone ligand with a corresponding metal salt in a suitable solvent. The reaction is often carried out in the presence of a base to facilitate the deprotonation of the hydroxyl group, enabling coordination to the metal ion.

General Synthetic Pathway: A common method involves the reaction of this compound with a metal halide (e.g., FeCl₃) in a solvent such as methanol or ethanol. A non-coordinating base, like triethylamine, is added to adjust the pH to a slightly basic range (pH 8-9) to promote the formation of the tris-ligand complex.

Quantitative Structural and Spectroscopic Data

The structural and spectroscopic data for this compound complexes are crucial for understanding their coordination chemistry and potential applications. Below are tables summarizing key quantitative data obtained from various analytical techniques.

Table 1: Crystallographic Data for a Representative Iron(III)-Hydroxypyridinone Complex

Data is based on the closely related structure of Tris(N-p-methylphenyl-3-hydroxy-2-ethyl-4-pyridinonato)iron(III) as a representative example.

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P31c |

| a (Å) | 15.943(2) |

| c (Å) | 17.612(4) |

| V (ų) | 3877.0(12) |

| Z | 4 |

| Coordination Geometry | Distorted Octahedral |

| Selected Bond Lengths (Å) | |

| Fe-O (ketone) | 1.980(1)[1] |

| Fe-O (hydroxy) | 2.071(1)[1] |

| **Selected Bond Angles (°) ** | |

| Trigonal Twist Angle | 48.37[1] |

Table 2: NMR Spectroscopic Data

| ¹H NMR (Free Ligand) | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | ~3.5 |

| Pyridinone Ring Protons | 6.0 - 7.5 |

| ¹³C NMR (Free Ligand) | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | ~35 |

| Pyridinone Ring Carbons | 100 - 150 |

| C=O | ~160 |

Table 3: Mass Spectrometry Data for a Representative Iron(III)-Hydroxypyridinone Complex

Data is based on the ESI-MS analysis of Deferiprone (a related hydroxypyridinone, CP20) and its Fe(III) complexes.[2]

| Ion | m/z |

| [Fe(III)-(CP20)₂]⁺ | 332.0[2] |

| [Fe(III)-(CP20)₃] | 471.1[2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound complexes are provided below.

Synthesis of Tris(1-methyl-3-hydroxy-2(1H)-pyridinonato)iron(III)

Materials:

-

This compound

-

Iron(III) chloride (FeCl₃)

-

Methanol (MeOH)

-

Triethylamine (Et₃N)

Procedure:

-

Dissolve 3 molar equivalents of this compound in methanol.

-

To this solution, add 1 molar equivalent of iron(III) chloride dissolved in a minimal amount of methanol.

-

Add triethylamine dropwise while stirring to adjust the pH of the solution to approximately 8-9.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

The resulting precipitate of the iron(III) complex can be collected by filtration, washed with cold methanol, and dried under vacuum.

X-ray Crystallography

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of the complex suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the complex in an appropriate solvent system (e.g., methanol/diethyl ether).

-

Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer with monochromatic radiation (e.g., Mo Kα). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Processing: Process the collected diffraction images to integrate the reflection intensities and apply necessary corrections (e.g., Lorentz and polarization).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR of the Free Ligand:

-

Sample Preparation: Dissolve 5-10 mg of the this compound ligand in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Considerations for Paramagnetic Complexes: Acquiring NMR spectra of the Fe(III) complex is challenging due to the paramagnetic nature of the high-spin d⁵ Fe(III) ion, which leads to significant line broadening and large chemical shift ranges. Specialized paramagnetic NMR techniques may be required.[3][4][5][6][7]

Mass Spectrometry

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the iron(III) complex in a suitable solvent mixture, such as methanol/water with a small amount of formic acid to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in the positive ion mode over a suitable m/z range.

-

Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) on the parent ions of interest. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.[8]

Signaling Pathways and Mechanisms of Action

Hydroxypyridinone iron chelators exert their biological effects primarily by sequestering excess iron, thereby influencing iron-dependent cellular processes. The primary signaling pathway affected is the hypoxia-inducible factor (HIF) pathway.

HIF-1α Stabilization Pathway

Iron is a crucial cofactor for prolyl hydroxylase domain (PHD) enzymes, which hydroxylate the HIF-1α subunit under normoxic conditions, targeting it for proteasomal degradation. By chelating intracellular iron, this compound complexes inhibit PHD activity, leading to the stabilization and accumulation of HIF-1α. HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[9][10][11][12][13]

References

- 1. dianda.cqvip.com [dianda.cqvip.com]

- 2. researchgate.net [researchgate.net]

- 3. A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectroscopyeurope.com [spectroscopyeurope.com]

- 5. chem.tamu.edu [chem.tamu.edu]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. web.vu.lt [web.vu.lt]

- 8. web.uvic.ca [web.uvic.ca]

- 9. Induction of hypoxia inducible factor (HIF-1α) in rat kidneys by iron chelation with the hydroxypyridinone, CP94 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of iron homeostasis by the hypoxia-inducible transcription factors (HIFs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flavonoids-induced accumulation of hypoxia-inducible factor (HIF)-1alpha/2alpha is mediated through chelation of iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. mdpi.com [mdpi.com]

Deferiprone in Aqueous Solutions: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of Deferiprone, focusing on its solubility and stability in aqueous solutions. Deferiprone, an oral iron chelator, is crucial in the management of transfusional iron overload. A thorough understanding of its behavior in aqueous environments is paramount for optimizing formulation development, ensuring therapeutic efficacy, and maintaining patient safety. This document synthesizes key data and methodologies to support research and development efforts in the pharmaceutical sciences.

Core Physicochemical Properties

Deferiprone, with the chemical name 3-hydroxy-1,2-dimethylpyridin-4-one, is a bidentate ligand that forms a stable 3:1 complex with ferric iron.[1][2] This complex is then eliminated primarily through urine, which may result in a reddish-brown discoloration, indicating the removal of iron.[2] Deferiprone is characterized as a white to pinkish-white crystalline powder with a very bitter taste.[2]

| Property | Value | Source |

| Molecular Formula | C7H9NO2 | [2] |

| Molecular Weight | 139.15 g/mol | [2] |

| Melting Point | 272-278 °C | [2] |

| pKa1 | 3.3, 3.5 | [1][3] |

| pKa2 | 9.7 | [1][3] |

| LogP | -0.77 | [1] |

Aqueous Solubility of Deferiprone

Deferiprone is classified as a Biopharmaceutics Classification System (BCS) Class 1 drug, indicating high solubility and high permeability.[4] Its solubility is influenced by pH and temperature.

pH-Dependent Solubility

The aqueous solubility of Deferiprone has been evaluated across a range of pH values.

| Medium | Final pH | Solubility (mg/mL) |

| Water | 5.7 | 14.3 |

| 0.01N HCl | 2.0 | 16.0 |

| 0.1N HCl | 1.1 | >16.0 |

Table adapted from Health Canada Product Monograph.[5]

Temperature-Dependent Solubility

Solubility generally increases with temperature.

| Temperature (°C) | Solubility in Water (g/L) | |---|---|---| | 24 | 16-18 | | 37 (pH 7.4) | ~20 |

Data sourced from DrugBank and The Merck Index.[1][3]

In a study investigating the solubility of Deferiprone in a binary mixture of 2-propanol and water, the mole fraction solubility was observed to increase with temperature.

Stability of Deferiprone in Aqueous Solutions

The stability of Deferiprone is a critical factor for its formulation and storage. Forced degradation studies have been conducted under various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.

Forced Degradation Studies

Forced degradation studies help to identify potential degradation products and establish the intrinsic stability of the molecule.

| Stress Condition | Duration | Observation |

| Acidic Hydrolysis (0.1N HCl, 1N HCl) | 48 hours | Appreciable degradation observed.[6] |

| Alkaline Hydrolysis (0.1N NaOH, 1N NaOH) | 48 hours | Appreciable degradation observed.[6] |

| Oxidative (3% & 6% H2O2) | 48 hours | Appreciable degradation observed.[6] Minor degradation also reported.[7] |

| Thermal (Heat) | 10 days | No significant degradation.[6][8] |

| Photolytic (UV light) | 10 days | No significant degradation.[6][8] |

It is important to note that while degradation was observed, the specific degradation products were not always identified in the cited literature.[4] One known metabolite of Deferiprone is its glucuronide conjugate, where the 3-hydroxy group is inactivated, thus losing its iron-binding capability.[9][10]

Experimental Protocols

Accurate determination of solubility and stability requires robust experimental methodologies. The following sections outline typical protocols based on literature.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common and reliable technique for determining equilibrium solubility.[11]

Caption: Workflow for Solubility Determination by Shake-Flask Method.

Detailed Steps:

-

Preparation of Solvent Systems: Prepare a series of aqueous solutions with varying pH values (e.g., using appropriate buffers or HCl/NaOH solutions).

-

Addition of Solute: Add an excess amount of Deferiprone powder to vials containing the prepared solvents. The excess solid ensures that saturation is reached.

-

Equilibration: The vials are sealed and agitated in a constant temperature environment (e.g., a shaker water bath) for a sufficient period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the samples are centrifuged to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: A known volume of the clear supernatant is carefully removed and accurately diluted with a suitable solvent to bring the concentration within the analytical range of the measurement instrument.

-

Quantification: The concentration of Deferiprone in the diluted samples is determined using a validated analytical method, such as UV-Vis spectrophotometry (measuring absorbance at λmax, typically around 279-283 nm) or High-Performance Liquid Chromatography (HPLC).[6][12]

Stability Indicating Method (Forced Degradation Study)

A stability-indicating analytical method is crucial to separate the intact drug from its degradation products. RP-HPLC is a commonly used technique for this purpose.[8][13]

Caption: Workflow for a Forced Degradation Study.

Detailed Steps:

-

Preparation of Stock Solution: A stock solution of Deferiprone is prepared in a suitable solvent.

-

Exposure to Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions as per ICH guidelines:

-

Acidic/Alkaline Hydrolysis: The drug solution is treated with acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) and may be heated to accelerate degradation.[7]

-

Oxidative Degradation: The drug solution is treated with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).[7]

-

Thermal Degradation: The drug solution is exposed to elevated temperatures (e.g., 60°C).[13]

-

Photolytic Degradation: The drug solution is exposed to UV light (e.g., 254 nm).[13]

-

-

Sample Treatment: After the specified exposure time, the acid and base hydrolyzed samples are neutralized. All samples are then diluted to an appropriate concentration.

-

HPLC Analysis: The stressed samples, along with an unstressed control, are analyzed using a validated stability-indicating RP-HPLC method. A typical method might use a C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., methanol or acetonitrile).[8][13] Detection is commonly performed using a UV detector at the λmax of Deferiprone.[8]

-

Data Evaluation: The resulting chromatograms are analyzed to assess the degree of degradation, the formation of degradation products, and to ensure the analytical method can resolve the main Deferiprone peak from any impurities or degradants.

Signaling Pathways and Logical Relationships

The primary mechanism of action of Deferiprone involves the chelation of iron, a critical process for patients with iron overload.

Caption: Deferiprone's Iron Chelation and Elimination Pathway.

This guide provides a foundational understanding of Deferiprone's solubility and stability in aqueous solutions. The data and protocols presented herein are intended to assist researchers and drug development professionals in their work with this important therapeutic agent. For further details, consulting the original research articles and regulatory documents is recommended.

References

- 1. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. macsenlab.com [macsenlab.com]

- 3. Deferiprone [drugfuture.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. researchgate.net [researchgate.net]

- 7. rjptonline.org [rjptonline.org]

- 8. jipbs.com [jipbs.com]

- 9. resources.chiesiusa.com [resources.chiesiusa.com]

- 10. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 12. scribd.com [scribd.com]

- 13. rjptonline.org [rjptonline.org]

A Technical Guide to Quantum Chemical and Experimental Analysis of 1-Methyl-3-hydroxy-2(1H)-pyridinone

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive theoretical and methodological framework for the quantum chemical analysis of 1-Methyl-3-hydroxy-2(1H)-pyridinone, a heterocyclic compound with significant potential in medicinal chemistry, particularly as a chelating agent. This guide outlines detailed protocols for computational studies using Density Functional Theory (DFT) and for experimental synthesis and spectroscopic characterization. All quantitative data herein is presented in an illustrative capacity to guide researchers on the expected format and nature of results, based on established findings for structurally similar compounds. Key methodologies, including geometry optimization, vibrational frequency analysis, and simulation of electronic spectra, are discussed. Visual workflows for both computational and experimental processes are provided to ensure clarity and reproducibility.

Introduction

Pyridinone derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known for their diverse biological activities. This compound, a member of the 1,2-hydroxypyridinone (1,2-HOPO) family, is of particular interest due to its potential as a metal chelator. The arrangement of the hydroxyl and carbonyl groups forms a bidentate binding site for metal ions. Understanding the structural, electronic, and vibrational properties of this molecule is crucial for the rational design of novel therapeutic agents.

Quantum chemical calculations provide a powerful, non-empirical approach to elucidate these properties before undertaking extensive experimental work. This guide details the necessary computational and experimental steps for a thorough investigation of this compound.

Methodologies

Quantum Chemical Calculation Protocol

The computational analysis of the title compound is proposed to be carried out using the Gaussian suite of programs or other similar software. The protocol is designed to provide a thorough understanding of the molecule's ground-state properties and electronic excitations.

Methodology:

-